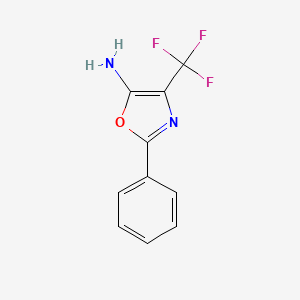

2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

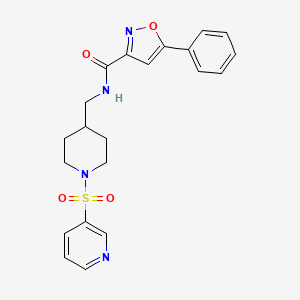

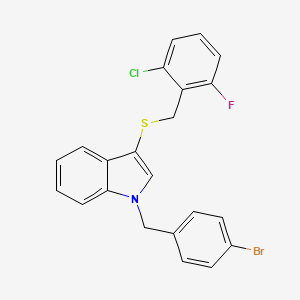

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring, being aromatic, would contribute to the compound’s stability. The electronegative trifluoromethyl group would likely influence the compound’s reactivity and could also impact its physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body if it were to be used as a drug .Applications De Recherche Scientifique

Crystal Structure Analysis

In research by Dolzhenko et al. (2008), the focus was on understanding the crystal structure of compounds related to 2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine. They studied the tautomers of 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, analyzing their planarity and the angles between phenyl and triazole rings. This research aids in understanding the molecular conformations and intermolecular interactions of similar compounds (Dolzhenko et al., 2008).

Chemical Synthesis

Kumar et al. (2012) explored the synthesis of 2-phenyl-4,5-substituted oxazoles through a copper-catalyzed intramolecular cyclization process. They demonstrated a method to introduce various functionalities into the oxazole ring, showing the versatility and potential of 2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine in synthetic chemistry (Kumar et al., 2012).

Analytical Chemistry

Jastrzębska et al. (2018) used a compound structurally similar to 2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine for the derivatization of biogenic amines, enabling their detection through LC-MS/MS and 19F NMR. This highlights the potential application of such compounds in enhancing analytical methods in chemistry (Jastrzębska et al., 2018).

Antimicrobial Research

A study by Sriram et al. (2007) investigated the antimycobacterial activity of compounds including 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea, a compound related to 2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine. They found significant activity against Mycobacterium tuberculosis, indicating the potential use of similar compounds in antimicrobial research (Sriram et al., 2007).

Organometallic Chemistry

In research by Wang et al. (2018), 2,4-Bis(trifluoromethyl)phenylboronic acid, structurally related to 2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine, was used as a catalyst in amidation reactions. This study showcases the application of such compounds in facilitating chemical reactions, which is crucial in organometallic chemistry and catalyst development (Wang et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various biological targets .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways .

Pharmacokinetics

The trifluoromethyl group is known to improve the metabolic stability and bioavailability of many pharmaceuticals .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities .

Orientations Futures

The future research directions would depend on the intended use of the compound. If it shows promising biological activity, further studies could be conducted to optimize its structure and improve its efficacy. Alternatively, if it has unique chemical reactivity, it could be studied for potential applications in synthetic chemistry .

Propriétés

IUPAC Name |

2-phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)7-8(14)16-9(15-7)6-4-2-1-3-5-6/h1-5H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQHYNHHZOJISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4-(trifluoromethyl)-1,3-oxazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2453362.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(1-(pyrazine-2-carbonyl)azetidin-3-yl)methanone](/img/structure/B2453366.png)

![benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2453370.png)

![2,4-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2453371.png)

![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-methylbenzyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2453373.png)

![8-Bromopyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2453374.png)

![2-(4-Ethoxyphenyl)-5-(oxan-3-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2453375.png)

![2,2'-[Iminobis(1,2-phenylene)]bis[(4R)-4alpha-phenyl-2-oxazoline]](/img/structure/B2453376.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2453380.png)